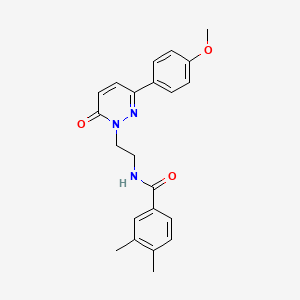

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-15-4-5-18(14-16(15)2)22(27)23-12-13-25-21(26)11-10-20(24-25)17-6-8-19(28-3)9-7-17/h4-11,14H,12-13H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQOASLJOZTSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features a pyridazinone core linked to a methoxyphenyl group and an ethyl side chain , contributing to its unique chemical properties. Its structure can be summarized as follows:

| Component | Description |

|---|---|

| Pyridazinone | Heterocyclic compound with potential antitumor activity. |

| Methoxyphenyl | Aromatic group that may enhance lipophilicity and biological interactions. |

| Ethyl Group | Provides steric hindrance and may influence receptor binding. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:

- Potassium permanganate for oxidation.

- Sodium borohydride for reduction.

- Various halogenating agents for substitution reactions.

These steps require precise control over reaction conditions to ensure high yield and purity of the final product.

Antitumor Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antitumor properties. A study assessing the antitumor activity against various cancer cell lines (including breast cancer, lung cancer, and leukemia) revealed promising results. The National Cancer Institute's Development Therapeutic Program demonstrated that certain derivatives effectively inhibited cell proliferation in these cancer types .

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects by blocking substrate access or altering enzyme conformation.

- Receptor Modulation : It may also bind to receptors implicated in inflammatory responses or cancer cell proliferation, thereby modulating various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential of this compound:

- Antineoplastic Activity : In vitro studies showed that similar pyridazinone derivatives exhibited cytotoxic effects against multiple cancer cell lines, suggesting a broad spectrum of antitumor activity .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could contribute to their overall therapeutic profile by reducing oxidative stress in cells .

- Inhibition of Metabolic Enzymes : Compounds related to this structure have been shown to inhibit acetylcholinesterase and other metabolic enzymes, indicating potential applications in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) Pyridazinone vs. Pyridazine Derivatives

- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) (): These compounds retain the pyridazine core but replace the pyridazinone oxygen with a nitrogen. The ethyl benzoate ester in I-6230/I-6232 contrasts with the benzamide group in the target compound, suggesting differences in metabolic stability.

(b) Thienopyrrole and Chromen Derivatives

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This compound replaces pyridazinone with a chromen-pyrazolopyrimidine hybrid. The sulfonamide group introduces polarity, likely improving aqueous solubility compared to the target compound’s lipophilic dimethylbenzamide .

Substituent Variations

(a) Aromatic Ring Substitutions

- N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide (CAS 921851-47-0) (): The 4-chlorophenyl group (electron-withdrawing) replaces the 4-methoxyphenyl (electron-donating) group in the target compound. This substitution could alter electronic density, affecting binding to targets like serotonin receptors or kinases.

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 921529-70-6) ():

The piperidinylsulfonyl group introduces a bulky, polar substituent. This modification likely enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s dimethylbenzamide .

(b) Linker and Functional Group Modifications

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (): The dihydrobenzodioxin core and dimethylaminomethyl group diverge structurally but retain aromatic and methoxy motifs. The tertiary amine may confer basicity, influencing pH-dependent solubility and ion-channel interactions .

Physicochemical and Pharmacokinetic Implications

| Property | Target Compound | 4-Chlorophenyl Analog (CAS 921851-47-0) | Piperidinylsulfonyl Analog (CAS 921529-70-6) |

|---|---|---|---|

| Lipophilicity | High (3,4-dimethylbenzamide) | Moderate (3,4-dimethoxybenzamide) | Low (sulfonamide group) |

| Solubility | Likely low | Moderate | High |

| Metabolic Stability | Stable (amide bond) | Stable (amide bond) | Moderate (sulfonamide hydrolysis possible) |

| Target Binding | Enhanced π-π interactions (methyl groups) | Electron-withdrawing Cl may reduce affinity | Sulfonamide may engage hydrogen bonding |

Research Findings and Trends

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may improve binding to receptors requiring electron-rich aromatic interactions (e.g., 5-HT receptors) compared to the 4-chlorophenyl analog .

- Amide vs. Ester Stability : The benzamide group in the target compound likely offers superior metabolic stability over ester-containing analogs like I-6230 .

- Sulfonamide Utility: The piperidinylsulfonyl analog (CAS 921529-70-6) demonstrates how polar groups can enhance solubility for intravenous applications, though at the cost of CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.